molecular formula C19H19NO2S B5500565 ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate

ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate

Cat. No.: B5500565
M. Wt: 325.4 g/mol
InChI Key: HJUQEHMVHMIPBW-UHFFFAOYSA-N
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Description

Ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate is a useful research compound. Its molecular formula is C19H19NO2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.11365002 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

Research in the area of synthetic chemistry often explores the creation and manipulation of complex organic compounds, such as Ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate, for various applications, including material science, drug development, and analytical chemistry. For instance, studies on the synthesis of novel indole derivatives demonstrate the versatility of indole chemistry in creating compounds with potential biological activities (Nassiri & Milani, 2020). Additionally, research on the mechanisms of cyclization of indolo oxime ethers sheds light on the complex reactions that can be used to construct indole-based molecules with specific structural features (Clayton, Black, & Harper, 2008).

Bioactive Potentials

Compounds similar to this compound are often studied for their bioactive potentials, including antioxidant, anti-inflammatory, and cytotoxic activities. For example, research on the bioactive steroids from reef soft corals highlights the discovery of novel compounds with significant cytotoxic and anti-inflammatory activities (Huang et al., 2017). These studies are essential for identifying new therapeutic agents and understanding their mechanisms of action.

Green Chemistry Applications

The push towards sustainable and environmentally friendly chemical synthesis involves exploring green solvents and catalysts for traditional reactions. For instance, research on the microbial production of ethyl acetate presents an alternative to traditional, unsustainable production methods, highlighting the potential for bio-based processes in industrial applications (Zhang et al., 2020). This area of research aligns with the broader goals of reducing reliance on fossil fuels and minimizing environmental impact.

Analytical and Extraction Techniques

Understanding the chemical properties of compounds like this compound also involves analytical and extraction techniques. For example, studies on the gas-chromatographic measurement of urinary phenolic and indolic metabolites provide insights into the analytical methods necessary for detecting and quantifying similar compounds in biological samples (Karoum et al., 1969).

Properties

IUPAC Name

ethyl 2-(1-methyl-3-phenylsulfanylindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-3-22-18(21)13-17-19(23-14-9-5-4-6-10-14)15-11-7-8-12-16(15)20(17)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUQEHMVHMIPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.